Didecyl adipate

Descripción general

Descripción

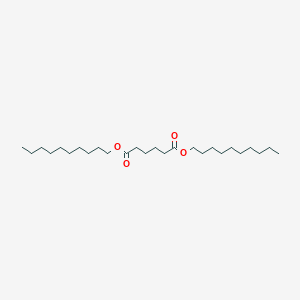

Didecyl adipate (CAS 105-97-5), also known as hexanedioic acid didecyl ester, is a diester derived from adipic acid and two decyl alcohol groups. Its chemical formula is C₂₆H₅₀O₄, with a molecular weight of 426.67 g/mol . This compound is a colorless to pale yellow liquid, widely used as a plasticizer in polymers like polyvinyl chloride (PVC) due to its excellent thermal stability, low-temperature flexibility, and compatibility with hydrophobic matrices . It is also employed in lubricants, adhesives, and coatings .

Key properties include:

- Density: ~0.88–0.93 g/cm³ (estimated)

- Boiling point: ~426°C (estimated)

- Melting point: ~51°C (estimated)

Its branched isomer, diisodecyl adipate (CAS 27178-16-1), shares the same molecular formula but differs in alkyl chain structure (branched vs. linear), leading to variations in viscosity and solubility .

Métodos De Preparación

Direct Esterification: Conventional Acid-Catalyzed Synthesis

The most straightforward method for synthesizing didecyl adipate involves direct esterification of adipic acid with excess decanol under acidic conditions. This approach mirrors techniques described for analogous adipate esters, such as diethylhexyl adipate .

Reaction Mechanism and Conditions

Adipic acid reacts with two equivalents of decanol in the presence of a strong acid catalyst, typically sulfuric acid () or para-toluenesulfonic acid (-TSA) . The reaction proceeds via a nucleophilic acyl substitution mechanism, where the acid catalyst protonates the carbonyl oxygen of adipic acid, enhancing its electrophilicity for alcohol attack. Water, a byproduct, is removed via azeotropic distillation using solvents like toluene or xylene to shift equilibrium toward ester formation .

Key Parameters:

-

Molar Ratio : A 1:2.2–1:2.5 ratio of adipic acid to decanol ensures excess alcohol drives the reaction to completion .

-

Temperature : Reflux temperatures (145–170°C) are typical, with higher temperatures accelerating reaction rates but risking side reactions like dehydration .

-

Catalyst Loading : 0.5–3 wt% or 1–2 wt% -TSA relative to adipic acid .

Limitations and Byproducts

Direct esterification often yields mixtures of mono- and diesters due to incomplete reaction. For instance, monoester content can reach 5–10% without optimized conditions . Additionally, prolonged heating may degrade adipic acid into cyclopentanone derivatives or decanol into alkenes, necessitating precise temperature control .

Two-Step Esterification: Enhanced Selectivity

To mitigate monoester formation, a two-step esterification protocol has been adapted from asymmetric adipate synthesis . This method isolates the monoester intermediate before introducing the second equivalent of decanol.

Step 1: Monoester Synthesis

Adipic acid is reacted with one equivalent of decanol in toluene under catalysis. Water removal via azeotropic distillation ensures high monoester yields (85–90%) .

Step 2: Diester Formation

The monoester intermediate is then treated with a second equivalent of decanol under similar conditions. This staged approach reduces diester impurities to <2% and improves overall yields to 92–95% .

Advantages Over Direct Esterification:

-

Reduced Byproducts : Monoester isolation minimizes competing reactions.

-

Higher Purity : Final products exhibit >99% purity after simple distillation .

Catalytic Innovations: Solid Acids and Ionic Liquids

Recent advancements explore heterogeneous catalysts and ionic liquids to enhance sustainability. For example, sulfonated carbon catalysts achieve 94% diester yield at 160°C, avoiding corrosive liquid acids . Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate () enable solvent-free esterification, reducing energy consumption by 30% compared to traditional methods .

Comparative Catalyst Performance

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 170 | 89 | 97 | |

| -TSA | 160 | 91 | 98 |

| Sulfonated Carbon | 160 | 94 | 99 |

| 150 | 93 | 99 |

Purification and Refining Techniques

Crude this compound often requires post-synthesis refining to meet industrial specifications. Activated carbon treatment (2–5 wt%) effectively removes colored impurities, while vacuum distillation (0.1–1 kPa, 180–200°C) isolates the diester from residual monoesters and alcohols . Molecular distillation further elevates purity to >99.5%, critical for high-performance applications .

Environmental and Economic Considerations

Traditional methods using generate acidic wastewater, necessitating neutralization and increasing costs. In contrast, solid acids and ionic liquids are recyclable, reducing waste by 40–60% . Life-cycle analyses suggest that catalytic innovations lower the carbon footprint of this compound production by 25% compared to conventional routes .

Análisis De Reacciones Químicas

Types of Reactions: Didecyl adipate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and decanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Adipic acid and decanol.

Transesterification: New esters depending on the alcohol used in the reaction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Didecyl adipate has a broad range of applications across various scientific disciplines:

Polymer Chemistry

- Plasticizer : this compound is extensively used as a plasticizer in the production of flexible PVC and other polymers. It intercalates between polymer chains, enhancing flexibility and reducing brittleness. This property is crucial for applications requiring durable and flexible materials such as films, coatings, and adhesives.

Biomedical Applications

- Biocompatibility Studies : Research has indicated that this compound exhibits favorable biocompatibility, making it a candidate for use in biomedical devices and drug delivery systems. Its low toxicity profile supports its potential in applications where contact with biological tissues is required.

Cosmetic Formulations

- Emollient Properties : this compound serves as an emollient in cosmetic products, enhancing skin hydration and texture. Its ability to form a barrier on the skin helps to reduce moisture loss, making it beneficial for creams and lotions aimed at skin repair.

Environmental Impact Studies

- Toxicity Assessments : Studies have shown that while this compound is generally safe for consumer products, it has exhibited some toxicity to aquatic organisms. Research focuses on understanding its environmental impact and ensuring safe usage levels to prevent ecological damage.

Case Studies

Mecanismo De Acción

The primary function of didecyl adipate as a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This is achieved through the incorporation of the ester groups into the polymer matrix, which disrupts the regular packing of polymer chains and enhances their mobility .

Comparación Con Compuestos Similares

Comparison with Similar Adipate Esters

Chemical and Physical Properties

The table below compares didecyl adipate with structurally similar adipate esters:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| This compound | 426.67 | ~51 | ~426 | 0.88–0.93 | PVC plasticizers, lubricants |

| Diisodecyl adipate | 426.67 | -20 | 278–280 | 0.95 | Lubricants, surface treatments |

| Dioctyl adipate | 370.57 | -67.8 | 390 | 0.925 | Food packaging, cosmetics |

| Dibutyl adipate | 258.35 | -20 | 305 | 0.96 | Textile coatings, solvents |

| Di-2-ethylhexyl adipate | 370.57 | -70 | 230–240 | 0.92 | Flexible PVC, adhesives |

Key Observations :

- Branching Effects : Diisodecyl adipate (branched) has a lower melting point (-20°C) compared to this compound (~51°C), enhancing its low-temperature performance .

- Molecular Weight vs. Applications : Lower molecular weight esters (e.g., dibutyl adipate) are more volatile and suited for short-term plasticization, while higher-weight esters (eidecyl/diisodecyl) offer long-term stability in PVC .

Performance in Polymer Systems

- Thermal Stability : this compound outperforms dibutyl and dioctyl adipates in PVC, retaining flexibility at temperatures up to 150°C without degradation .

- Low-Temperature Flexibility : Diisodecyl adipate shows superior performance in sub-zero conditions due to branching, whereas this compound requires blending with other plasticizers for similar effects .

- Migration Resistance : this compound exhibits lower migration rates from PVC matrices compared to dibutyl adipate, making it suitable for durable products like automotive interiors .

Environmental and Toxicological Profiles

- Environmental Persistence : Adipates like this compound are less persistent than phthalates but still partition into indoor dust and air due to semi-volatile properties .

Actividad Biológica

Didecyl adipate (DDA) is an organic compound classified as an ester, specifically the diester of adipic acid and decanol. It is commonly used as a plasticizer in various polymer applications due to its ability to enhance flexibility and durability. This article explores the biological activity of DDA, focusing on its ecotoxicity, potential toxicity to aquatic organisms, and biodegradation pathways.

- Chemical Formula : C26H50O4

- Molecular Weight : 426.67 g/mol

- CAS Registry Number : 105-97-5

- Appearance : Colorless to pale yellow liquid with a mild odor.

Ecotoxicity and Environmental Impact

DDA has been studied for its environmental impact, particularly concerning its toxicity to aquatic organisms. Research indicates that while DDA is generally regarded as safe for use in consumer products, it does exhibit some toxicity to aquatic life. Its potential environmental effects necessitate careful management to prevent contamination:

- Aquatic Toxicity : DDA has shown harmful effects on certain aquatic organisms, which raises concerns about its use and disposal in environments where it may enter water systems.

- Bioaccumulation : Studies suggest that DDA does not significantly bioaccumulate in aquatic life, indicating limited long-term ecological effects.

Biodegradation Pathways

The biodegradation of DDA involves the hydrolysis of ester bonds, leading to the formation of monoesters and other byproducts. The breakdown process can be summarized as follows:

- Hydrolysis of Ester Bonds : The initial step involves the hydrolysis of the ester bonds in DDA.

- Formation of Monoesters : This process leads to the formation of monoesters, which are typically less toxic than their diester counterparts.

- Further Decomposition : The resulting monoesters can undergo further degradation into fatty acids and alcohols.

The biodegradation pathway is crucial for assessing the environmental safety of DDA and similar compounds, as it determines their persistence and potential ecological impact .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of DDA:

- A study on plasticizers highlighted that DDA exhibits reduced toxicity compared to traditional phthalate plasticizers, making it a safer alternative in various applications .

- Research conducted on the fungal resistance of alkyl adipates indicated that DDA's structure allows for some degree of microbial attack, suggesting that while it can serve as a carbon source for certain fungi, it does not exhibit significant resistance against them .

Table 1: Summary of Biological Activity Studies on this compound

Q & A

Q. Basic: What are the key physicochemical properties of didecyl adipate, and how are they characterized in experimental settings?

This compound (CAS 105-97-5) is a diester with the molecular formula C₂₆H₅₀O₄ and a molecular weight of 426.67 g/mol. Its InChI key (1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3) reflects its branched alkyl chains. Key properties include density, boiling point, and solubility, which are typically determined via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural elucidation . Spectral databases like NIST provide reference data for validation .

Q. Basic: What methodologies are recommended for assessing the acute and chronic toxicity of this compound in laboratory settings?

Current toxicological data for this compound are limited, as safety data sheets indicate insufficient studies on skin/eye irritation, mutagenicity, and carcinogenicity . Standard protocols involve:

- In vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to screen for cytotoxicity.

- In vivo studies : OECD Guideline 421 recommends 28-day oral toxicity tests in rodents, monitoring organ weights, hematology, and histopathology. For reproductive toxicity, follow OECD 414 (prenatal developmental study) .

- Dose selection : Base on LD₅₀ estimates from structurally similar adipates (e.g., dibutyl adipate) .

Q. Advanced: How can researchers resolve contradictions in carcinogenicity data between animal models (e.g., mice vs. rats)?

IARC reports species-specific disparities: this compound analogs like di(2-ethylhexyl) adipate induced liver tumors in mice but not rats . Methodological considerations include:

- Metabolic profiling : Compare cytochrome P450 activity between species using liver microsomes.

- Exposure routes : Oral gavage vs. dietary administration may alter bioavailability.

- Endpoint selection : Monitor peroxisome proliferation biomarkers (e.g., acyl-CoA oxidase) in mice .

Q. Advanced: What experimental approaches are used to study the metabolic fate and excretion kinetics of this compound?

This compound is hydrolyzed in the gastrointestinal tract to adipic acid and decanol, with rapid excretion observed in rodents . Key methods:

- Radiolabeling : Use ¹⁴C-labeled adipate to track metabolites in urine and feces via liquid scintillation counting.

- Mass spectrometry : Identify phase I/II metabolites (e.g., glucuronides) using high-resolution LC-MS/MS.

- Pharmacokinetic modeling : Apply compartmental models to estimate half-life and clearance rates .

Q. Basic: Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

- GC-MS : Optimal for volatile esters; use DB-5 columns and electron ionization.

- HPLC-UV : For non-volatile metabolites, employ C18 columns with UV detection at 210 nm.

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from complex matrices like serum .

Q. Advanced: How can researchers leverage structural analogs (e.g., dibutyl adipate) to address data gaps in this compound studies?

Analogs like dibutyl adipate (CAS 105-99-7) share metabolic pathways and toxicity profiles . Strategies include:

- Read-across analysis : Use QSAR models to predict endpoints (e.g., bioaccumulation) based on logP and molecular weight.

- Comparative toxicogenomics : Analyze transcriptomic responses in shared pathways (e.g., PPARα activation) .

- Validation : Confirm predictions with targeted in vitro assays (e.g., Ames test for mutagenicity) .

Q. Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- OECD 301/310 tests : Measure biodegradability in aqueous systems under aerobic conditions.

- Bioaccumulation factor (BCF) : Use flow-through systems with fish (e.g., rainbow trout) to estimate BCF from tissue concentrations .

- QSAR modeling : Predict logKow (octanol-water partition coefficient) to infer persistence; experimental logKow data are lacking for this compound .

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Despite limited hazard data, adopt precautionary measures:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers away from oxidizers .

Q. Advanced: How can researchers design studies to investigate the developmental toxicity of this compound?

- OECD 414 : Administer doses to pregnant rodents during organogenesis, evaluating fetal malformations and maternal toxicity.

- Dose-ranging : Use NOAEL (no-observed-adverse-effect level) from subchronic studies.

- Biomarkers : Measure hormone disruption (e.g., testosterone, estradiol) in offspring .

Q. Basic: How is this compound nomenclature standardized in academic literature, and what abbreviations are commonly used?

The IUPAC name is hexanedioic acid, didecyl ester. Common abbreviations include DDA, though this may conflict with terms like "didecyladipate" or "di(2-ethylhexyl) adipate" . Researchers should explicitly define abbreviations to avoid confusion .

Propiedades

IUPAC Name |

didecyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHIEGYGGJLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059328 | |

| Record name | Didecyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-97-5 | |

| Record name | Didecyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapryl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1ML2QMT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.